
N-(2-Fluorenyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorenyl)maleimide is an organic compound with the molecular formula C17H11NO2. It belongs to the class of maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. This compound is notable for its unique structure, which includes a fluorenyl group attached to the nitrogen atom of the maleimide ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Fluorenyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with 2-aminofluorene in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the Diels-Alder reaction, where maleimides are converted to adducts through reactions with dienes like cyclopentadiene or furan. These adducts can then be polymerized via ring-opening metathesis polymerization (ROMP) to yield the desired maleimide derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluorenyl)maleimide undergoes various chemical reactions, including:
Addition Reactions: It readily participates in thiol-Michael addition reactions, where it reacts with thiol groups to form thiosuccinimide products.
Polymerization: It can be polymerized through radical polymerization or ROMP, forming polymers with unique properties.
Substitution Reactions: The compound can undergo substitution reactions, particularly with nucleophiles, due to the electron-deficient nature of the maleimide ring.
Common Reagents and Conditions
Thiol-Michael Addition: Typically involves thiol-containing compounds and proceeds under mild conditions without the need for a catalyst.
Polymerization: Radical polymerization may require initiators like azobisisobutyronitrile (AIBN), while ROMP uses catalysts such as Grubbs’ catalyst.
Major Products Formed
Thiosuccinimide Derivatives: Formed from thiol-Michael addition reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluorenyl)maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Fluorenyl)maleimide primarily involves its reactivity with thiol groups. The maleimide moiety reacts with thiol groups in proteins or peptides to form stable thiosuccinimide linkages. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound helps in targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
N-(2-Fluorenyl)maleimide can be compared with other N-substituted maleimides such as:
- N-Phenylmaleimide
- N-Benzylmaleimide
- N-Cyclohexylmaleimide
These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their physical and chemical properties. This compound is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric effects, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
59634-77-4 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-(9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-7-8-17(20)18(16)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2 |
InChI-Schlüssel |
WRZQMGCKUASRPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


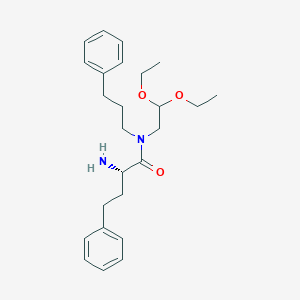
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

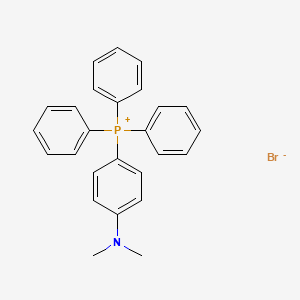
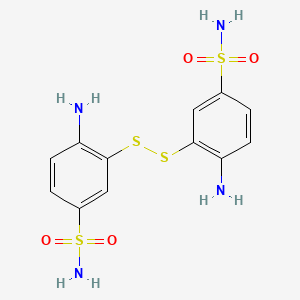
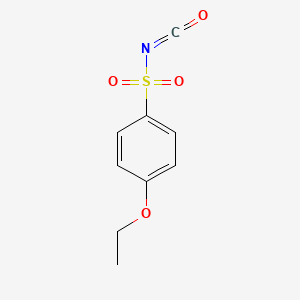
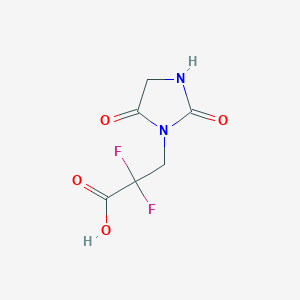
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
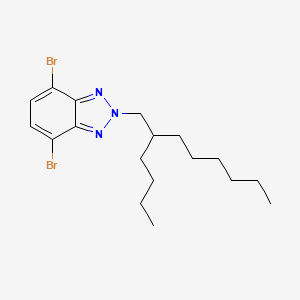

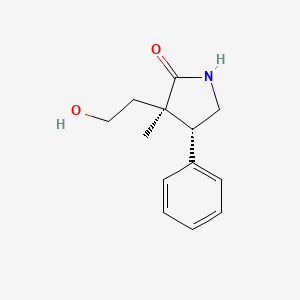
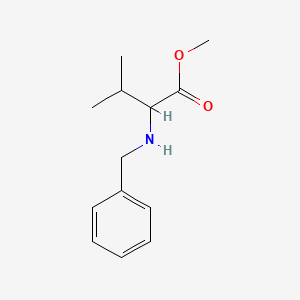
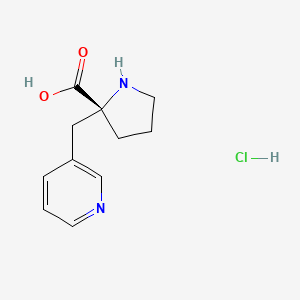
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
